molecular formula C17H22N4OS B2547119 N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1172893-29-6

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2547119
CAS No.: 1172893-29-6
M. Wt: 330.45
InChI Key: ABQCQQZOKCCVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperazine ring, and a carboxamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Biological Activity

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and a thiazole moiety attached to a phenyl group. Its chemical structure can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This structure is crucial for its biological activity, influencing its interactions with various biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against pathogenic fungi such as Candida albicans. The mechanism involves inducing oxidative stress within the fungal cells, leading to cell death. Studies indicate effective concentrations ranging from 0.0625 to 4 μg/ml in vitro .

2. Antitumor Activity

Research has shown that thiazole-containing compounds can possess significant anticancer properties. For instance, compounds similar in structure to N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the thiazole and phenyl rings can enhance potency against specific tumor types .

Table 1: Antitumor Activity of Related Thiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (skin cancer)1.98 ± 1.22Bcl-2 inhibition
Compound BJurkat (leukemia)< 10Apoptosis induction
N-Ethyl CompoundVariousTBDOxidative stress induction

3. Neuropharmacological Effects

The potential neuropharmacological effects of thiazole derivatives have been explored in the context of anticonvulsant activity. Some studies suggest that similar compounds may possess anticonvulsant properties, possibly through modulation of neurotransmitter systems .

The biological activity of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is primarily attributed to its ability to interact with specific biological pathways:

  • Oxidative Stress Induction: The compound increases oxidative stress markers in target cells, leading to apoptosis.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects.

Case Studies

Several studies have reported on the efficacy of thiazole derivatives similar to N-ethyl compound in clinical settings:

  • Antifungal Study: A clinical trial assessed the effectiveness of thiazole derivatives against recurrent Candida infections, demonstrating a significant reduction in infection rates.
  • Cancer Research: A comparative study evaluated various thiazole compounds against breast cancer cell lines, revealing that certain modifications increased their cytotoxicity significantly compared to standard treatments like doxorubicin .

Properties

IUPAC Name

N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQCQQZOKCCVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.